1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The difluoromethyl group can influence the compound’s reactivity and stability, while the chloro group can participate in nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one: Similar structure but with an iodine atom instead of a mercapto group.
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: Similar structure but with a fluorine atom instead of a mercapto group.
Uniqueness
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group, a difluoromethyl group, and a mercapto group. This compound has garnered interest in biological research due to its potential interactions with various biological molecules, which may influence biochemical pathways and therapeutic applications.
- Molecular Formula : C10H9ClF2OS
- Molecular Weight : 250.69 g/mol
- CAS Number : 1804230-47-4
The biological activity of this compound is largely attributed to the presence of the mercapto group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways.
Antioxidant Activity
The antioxidant properties of thiol-containing compounds are well-documented. The mercapto group in this compound may enhance its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems .
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory conditions .
Anticancer Activity
Preliminary studies suggest that compounds with mercapto groups can induce apoptosis in cancer cells. For example, certain thiourea derivatives exhibited IC50 values in the low micromolar range across various cancer cell lines . The ability of this compound to modify protein functions could also play a role in its anticancer properties.
Case Studies and Research Findings
A recent study explored the interactions of thiourea derivatives with cancer cell lines. The findings indicated that these compounds could significantly alter cell viability and induce apoptosis through mechanisms involving the modulation of cellular pathways . Although direct studies on this compound are sparse, the implications from related compounds provide a foundation for further exploration.
Comparative Table of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one | Contains difluoromethyl and mercapto groups | Significant antibacterial and anticancer activity |
Thiourea Derivatives | Varies; typically contains thiol groups | Antibacterial, antioxidant, anti-inflammatory |
Pyrrole Benzamide Derivatives | Contains pyrrole ring and amide functionality | Antibacterial with MIC values as low as 3.125 µg/mL |
Eigenschaften
Molekularformel |
C10H9ClF2OS |
---|---|
Molekulargewicht |
250.69 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)8-6(10(12)13)3-2-4-7(8)15/h2-4,9-10,15H,1H3 |
InChI-Schlüssel |
JPXVORUIKWYHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1S)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.